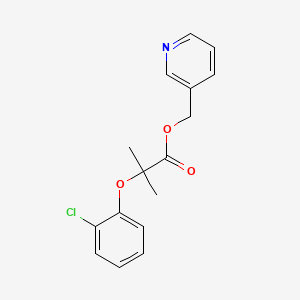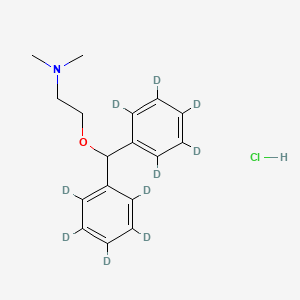
2-(di(Phenyl-d5)methoxy)-N,N-dimethylethanamine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(di(Phenyl-d5)methoxy)-N,N-dimethylethanamine hydrochloride is a deuterated form of diphenhydramine hydrochloride. This compound is often used in scientific research due to its unique properties, including its stability and the presence of deuterium atoms, which can be useful in various analytical techniques .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(di(Phenyl-d5)methoxy)-N,N-dimethylethanamine hydrochloride typically involves the reaction of deuterated benzyl chloride with N,N-dimethylethanolamine in the presence of a base. The reaction proceeds through a nucleophilic substitution mechanism, resulting in the formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of deuterated reagents is crucial to maintain the deuterium labeling in the final product .
Chemical Reactions Analysis
Types of Reactions
2-(di(Phenyl-d5)methoxy)-N,N-dimethylethanamine hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can convert it back to its non-deuterated form.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the nitrogen atom.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like alkyl halides and acyl chlorides are commonly employed.
Major Products Formed
Oxidation: N-oxide derivatives.
Reduction: Non-deuterated diphenhydramine.
Substitution: Various substituted amines depending on the nucleophile used.
Scientific Research Applications
2-(di(Phenyl-d5)methoxy)-N,N-dimethylethanamine hydrochloride is widely used in scientific research, including:
Chemistry: As a stable isotope-labeled compound, it is used in mass spectrometry for quantification and tracing studies.
Biology: It serves as a tool in metabolic studies to understand the pathways and mechanisms of drug metabolism.
Medicine: Used in pharmacokinetic studies to track the distribution and elimination of drugs.
Industry: Employed in the development of new pharmaceuticals and in quality control processes.
Mechanism of Action
The mechanism of action of 2-(di(Phenyl-d5)methoxy)-N,N-dimethylethanamine hydrochloride involves its interaction with histamine receptors. It acts as an antagonist at H1 histamine receptors, thereby inhibiting the effects of histamine in the body. This mechanism is similar to that of diphenhydramine, but the presence of deuterium atoms can influence its pharmacokinetic properties .
Comparison with Similar Compounds
Similar Compounds
Diphenhydramine hydrochloride: The non-deuterated form of the compound.
Chlorpheniramine: Another antihistamine with a similar mechanism of action.
Promethazine: A phenothiazine derivative with antihistamine properties.
Uniqueness
2-(di(Phenyl-d5)methoxy)-N,N-dimethylethanamine hydrochloride is unique due to its deuterium labeling, which provides enhanced stability and allows for detailed analytical studies. This makes it particularly valuable in research settings where precise measurements are required .
Properties
CAS No. |
151985-77-2 |
|---|---|
Molecular Formula |
C17H22ClNO |
Molecular Weight |
301.9 g/mol |
IUPAC Name |
2-[bis(2,3,4,5,6-pentadeuteriophenyl)methoxy]-N,N-dimethylethanamine;hydrochloride |
InChI |
InChI=1S/C17H21NO.ClH/c1-18(2)13-14-19-17(15-9-5-3-6-10-15)16-11-7-4-8-12-16;/h3-12,17H,13-14H2,1-2H3;1H/i3D,4D,5D,6D,7D,8D,9D,10D,11D,12D; |
InChI Key |
PCHPORCSPXIHLZ-UXIVAHDCSA-N |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])C(C2=C(C(=C(C(=C2[2H])[2H])[2H])[2H])[2H])OCCN(C)C)[2H])[2H].Cl |
Canonical SMILES |
CN(C)CCOC(C1=CC=CC=C1)C2=CC=CC=C2.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


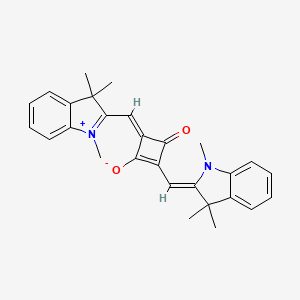
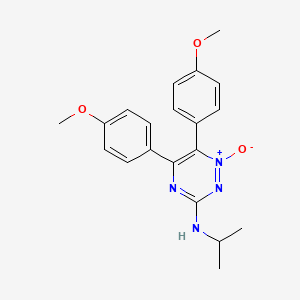
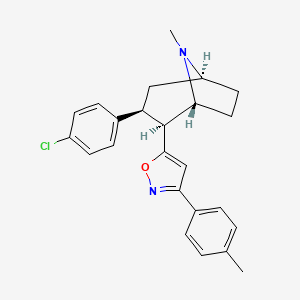

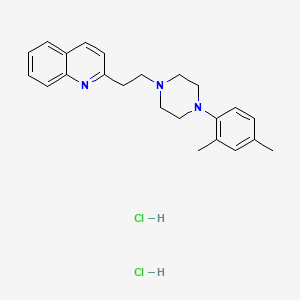

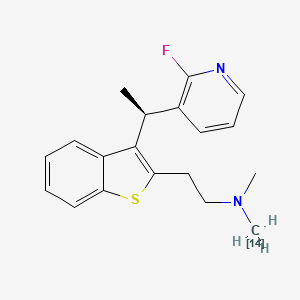
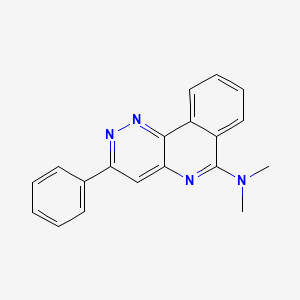
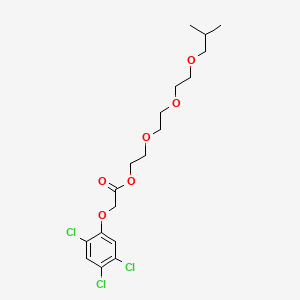
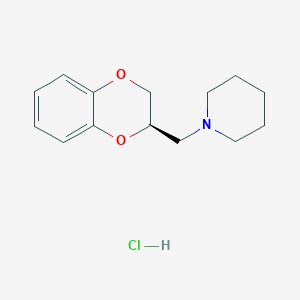
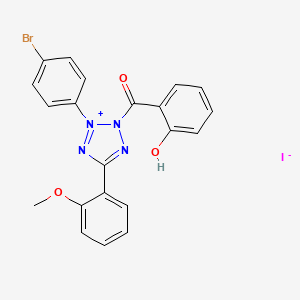
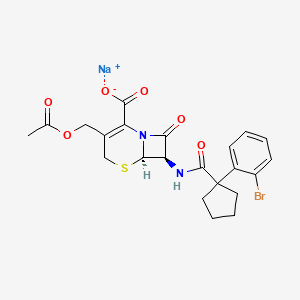
![sodium;3-[(E)-2-acetamidoethenyl]sulfanyl-7-oxo-6-propan-2-yl-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate](/img/structure/B15186569.png)
